5-Fluoro-2-iodo-1,3-dimethoxybenzene

Description

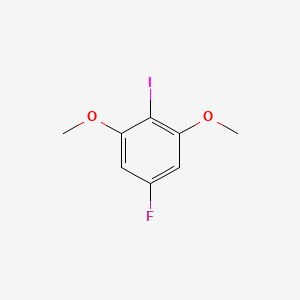

5-Fluoro-2-iodo-1,3-dimethoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (position 5), iodine (position 2), and methoxy groups (positions 1 and 3). Its molecular formula is C₈H₇FIO₂, with a molecular weight of 296.04 g/mol (calculated). This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent’s high reactivity . The fluorine atom enhances electron-withdrawing effects, while methoxy groups provide electron-donating properties, creating a unique electronic profile for regioselective transformations.

Properties

Molecular Formula |

C8H8FIO2 |

|---|---|

Molecular Weight |

282.05 g/mol |

IUPAC Name |

5-fluoro-2-iodo-1,3-dimethoxybenzene |

InChI |

InChI=1S/C8H8FIO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |

InChI Key |

ILNIBTLSOJCRIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1I)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 5-fluoro-1,3-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar electrophilic aromatic substitution reactions with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodo-1,3-dimethoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

Reduction Reactions: The fluorine and iodine atoms can be reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

Chemistry: 5-Fluoro-2-iodo-1,3-dimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound is used to study the effects of halogenated benzene derivatives on biological systems. It can be used to investigate the interactions of halogenated compounds with enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-1,3-dimethoxybenzene involves its interaction with various molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. The methoxy groups can also play a role in modulating the compound’s electronic properties and interactions with biological molecules.

Comparison with Similar Compounds

Physical Properties :

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to methoxy groups.

- Stability : Iodine’s susceptibility to light/heat necessitates storage under inert conditions .

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Halogenated Dimethoxybenzenes

Reactivity and Electronic Effects

- Iodine vs. Bromine/Chlorine : The iodine substituent in this compound offers superior leaving-group ability in cross-coupling reactions compared to bromine or chlorine, enabling efficient bond formation under mild conditions .

- Fluorine’s Role : Fluorine’s electronegativity increases the aromatic ring’s electrophilicity, facilitating nucleophilic substitutions at specific positions. This contrasts with methyl groups in 5-bromo-2-iodo-1,3-dimethylbenzene, which sterically hinder reactions .

- Methoxy Groups : Electron-donating methoxy groups activate the ring toward electrophilic substitution but deactivate toward nucleophilic attack, a trait shared with 4-fluoro-1,3-dimethoxybenzene .

Stability and Handling

- Iodine Stability : Unlike 5-chloro-1,3-dimethoxybenzene, iodine-substituted derivatives require protection from light and moisture to prevent decomposition .

- Thermal Sensitivity : Methoxy groups enhance thermal stability compared to methyl-substituted analogs, as seen in 4-fluoro-1,3-dimethoxybenzene’s stability under reflux conditions .

Biological Activity

5-Fluoro-2-iodo-1,3-dimethoxybenzene is an organic compound notable for its unique structure, which includes a benzene ring substituted with fluorine, iodine, and methoxy groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

- Molecular Formula : C9H10FIO2

- Molecular Weight : Approximately 296.08 g/mol

- Structural Features :

- Fluorine and iodine substituents enhance reactivity.

- Methoxy groups contribute to solubility and biological interactions.

Research indicates that this compound may interact with various biological targets due to its structural characteristics. The presence of halogen atoms (fluorine and iodine) can significantly enhance the compound's binding affinity to enzymes and receptors, making it a candidate for drug development.

-

Inhibition of Cancer Cell Proliferation :

- Studies have shown that compounds with similar structures exhibit potent inhibition of cancer cell lines, such as L1210 mouse leukemia cells. For instance, related haloethyl and phosphoramidate analogs demonstrated IC50 values in the nanomolar range against these cells, indicating strong growth inhibitory activity .

- The mechanism often involves the release of active metabolites that interfere with nucleotide synthesis pathways, thereby inhibiting cell proliferation.

-

Enzyme Interaction :

- The unique combination of functional groups allows for diverse interactions with specific enzymes. For example, fluorinated compounds are known to act as inhibitors for various kinases, which are critical in cancer signaling pathways .

- The compound's structure suggests potential activity against kinases involved in tumor growth and survival.

Table 1: Summary of Biological Activities

Notable Research Findings

- Fluorine's Role in Medicinal Chemistry : Fluorine-containing compounds often show enhanced metabolic stability and bioavailability. The incorporation of fluorine into drug candidates is a common strategy to improve their pharmacological properties .

- Synthesis Pathways : The synthesis of this compound typically involves multiple steps that can include halogenation and methoxylation processes. These synthetic routes are crucial for developing analogs with improved biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.